molecular formula C₂₉H₃₁N₇O B000729 Imatinib CAS No. 152459-95-5

Imatinib

Cat. No. B000729
M. Wt: 493.6 g/mol
InChI Key: KTUFNOKKBVMGRW-UHFFFAOYSA-N
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Description

Imatinib, approved in 2001 for chronic myeloid leukemia therapy, marked a significant milestone in targeted cancer treatment. Its discovery shifted the landscape of cancer therapy by offering a targeted approach to treat chronic myeloid leukemia (CML) and other tumors caused by abnormalities of the platelet-derived growth factor receptor (PDGFR) and c-Kit enzymes. The introduction of imatinib has dramatically improved the prognosis for patients affected by these conditions, highlighting the importance of molecular-targeted therapies in oncology (Musumeci et al., 2015).

Synthesis Analysis

The synthesis of imatinib involves complex chemical processes aimed at creating a molecule capable of inhibiting the Bcr-Abl tyrosine kinase. This enzyme's abnormal activity is a hallmark of CML and some other malignancies. Over the years, research has focused on developing innovative imatinib formulations, such as nanoparticles to enhance bioavailability and solid formulations to reduce drug costs, making the treatment more accessible worldwide. These advancements in imatinib synthesis have been crucial for improving patient compliance and making the treatment available in resource-limited settings (Musumeci et al., 2015).

Molecular Structure Analysis

The molecular structure of imatinib is designed to specifically bind to and inhibit the activity of the Bcr-Abl tyrosine kinase, PDGFR, and c-Kit. Its efficacy is largely attributed to its ability to stabilize the inactive conformation of these kinases, thereby preventing their pathological signaling pathways that lead to cancer progression. The precise molecular interaction between imatinib and these kinases underscores the significance of structural analysis in the development of targeted therapies (Nardi, Azam, & Daley, 2004).

Chemical Reactions and Properties

Imatinib's chemical properties, such as its solubility and stability, play a critical role in its pharmacokinetics and pharmacodynamics. The compound's ability to inhibit multiple tyrosine kinases is a result of its interaction with the ATP-binding sites of these enzymes, which blocks their catalytic activity. Research into the chemical reactions underlying imatinib's mechanism of action continues to provide insights into the development of new therapeutic strategies for CML and other related diseases (Quintás-Cardama, Kantarjian, & Cortes, 2009).

Physical Properties Analysis

The physical properties of imatinib, such as its crystalline structure and molecular weight, influence its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these properties is essential for optimizing drug formulation and delivery, ensuring that therapeutic levels of imatinib are achieved in patients to exert its anti-cancer effects effectively. Advances in the physical analysis of imatinib have contributed to the development of formulations with improved bioavailability and patient compliance (Musumeci et al., 2015).

Scientific Research Applications

  • Chronic Myelogenous Leukemia (CML) Treatment : Imatinib is primarily known for its role in treating CML. It inhibits the BCR-ABL tyrosine kinase, which is involved in CML pathogenesis (Hochhaus & Rosée, 2004). Additionally, it has transformed the prognosis for patients with CML, changing the standards of treatment (Hunter, 2007).

  • Gastrointestinal Stromal Tumors (GIST) : Imatinib is effective in treating GIST by targeting KIT tyrosine kinase signaling, revolutionizing the management of these tumors (George & Desai, 2002).

  • Innovative Cancer Treatment : The drug is also an innovative treatment for tumors with activated forms of c-ABL, c-KIT, or PDGFR, including Philadelphia-chromosome-positive leukemias (Gambacorti-Passerini et al., 2003).

  • Targeting Tyrosine Kinases : It targets various tyrosine kinases, inducing growth arrest and apoptosis in cancer cells, and potentially promoting tumor regression (Ertmer et al., 2007).

  • Resistance Mechanisms and Transport Processes : Understanding Imatinib's active transport processes is crucial for predicting resistance mechanisms in its treatment for chronic myeloid leukemia (Thomas et al., 2004).

  • Pharmacogenetics : Pharmacogenetic studies are conducted to identify genetic factors associated with variable drug levels and clinical responses in patients treated with Imatinib, tailoring treatment to individual genetics (Dulucq & Krajinovic, 2010).

  • Genetic Instability in CML Treatment : Imatinib has been observed to induce centrosome and chromosome aberrations in normal cells, suggesting a possible role in genetic instability during CML treatment (Fabarius et al., 2005).

  • Gene Expression Signatures in Resistance : Research has focused on identifying gene expression signatures that could aid in developing diagnostic and therapeutic strategies for Imatinib-resistant CML patients (Chung et al., 2006).

Safety And Hazards

Imatinib can lower blood cells that help your body fight infections and help your blood to clot. You may get an infection or bleed more easily . It may increase the risk of liver problems and fluid retention or heart problems . Use during pregnancy may result in harm to the baby . It is recommended to avoid driving and doing other tasks or actions that call for you to be alert or have clear eyesight until you see how Imatinib affects you .

properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037125
Record name Imatinib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water at pH < 5.5 (mesylate salt), 1.46e-02 g/L
Record name Imatinib
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Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Imatinib mesylate is a protein-tyrosine kinase inhibitor that inhibits the BCR-ABL tyrosine kinase, the constitutively active tyrosine kinase created by the Philadelphia chromosome abnormality in CML.Although the function of normal BCR is still unclear, ABL activation is overexpressed in various tumors and is heavily implicated in cancer cells growth and survival. Imatinib inhibits the BCR-ABL protein by binding to the ATP pocket in the active site, thus preventing downstream phosphorylation of target protein. Imatinib is also an inhibitor of the receptor tyrosine kinases for platelet-derived growth factor (PDGF) and stem cell factor (SCF), c-Kit, and inhibits PDGF- and SCF-mediated cellular events. In vitro, imatinib inhibits proliferation and induces apoptosis in GIST cells, which express an activating c-Kit mutation.
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Product Name

Imatinib

CAS RN

152459-95-5
Record name Imatinib
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Imatinib [INN:BAN]
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Record name Imatinib
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Record name Imatinib
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Record name Imatinib
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Record name IMATINIB
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Record name Imatinib
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 °C (mesylate salt)
Record name Imatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00619
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Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

To a mixture of 4-(3-pyridyl)-2-pyrimidine-amine (172.2 mg, 1.0 mmol), N-(3-bromo-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (402.4 mg, 1.0 mmol) and sodium tert.-butylate (144.2 mg, 1.5 mmol) is added a mixture of rac-BINAP (31.2 mg, 0.050 mmol) and Pd2(dba)3*CHCl3 (13 mg, 0.013 mmol) under argon. After addition of 3 ml of xylene the suspension is sonicated for 10 minutes then stirred for 5 hours under reflux. After cooling to room temperature, water (10 ml) is added to the dark brown oil and the product extracted 4 times with methylene chloride (10 ml each). The combined organic extracts are dried over MgSO4 and concentrated in vacuo. The brown oil is purified by flash-chromatography (SiO2, methanol). The product, a pale yellow solid is dissolved in methylene chloride, filtered and concentrated in vacuo. Yield: 484.3 mg of the title compound, 72% of theory, (99.9% area by HPLC). The product contains typically roughly 10% of isomers which can be eliminated by preparative reversed phase chromatography.
Quantity
172.2 mg
Type
reactant
Reaction Step One
Name
N-(3-bromo-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide
Quantity
402.4 mg
Type
reactant
Reaction Step One
[Compound]
Name
sodium tert.-butylate
Quantity
144.2 mg
Type
reactant
Reaction Step One
Quantity
31.2 mg
Type
reactant
Reaction Step Two
Quantity
13 mg
Type
catalyst
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of N-(3-guanidino-4-methyl-phenyl)-4-(4-methyl-piperazin-1-ylmethyl)-benzamide (30 g, 79 mmol) in n-butanol (150 ml) at 120° C. under an atmosphere of nitrogen is treated with 3-dimethylamino-1-pyridin-3-yl-propenone (15.3 g, 87 mmol). The resulting suspension is heated at 150° C. for 5 hrs. The reaction mixtures becomes a homogeneous deep orange solution and dimethylamine is removed by the distillation of n-butanol (130 ml). n-Butanol (20 ml) is added during the distillation. Butyl acetate (60 ml) is added dropwise at 100° C. and the solution is cooled to 0° C. within 1 hr and stirred at 0° C. for 16 hrs. The resulting deep orange suspension is filtered off with suction, the isolated solid is washed with n-butanol (2×50 ml) and water (2×50 ml) and dried in vacuo at 60° C. Yield: 36.4 g of the title compound, 93% based on theory, as off-whitecrystals. (99.6% area by HPLC).
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
3-dimethylamino-1-pyridin-3-yl-propenone
Quantity
15.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The imatinib mesylate salt (1) (1.01 g, 1.71 mmol) prepared in Example 1 was added to 250 mL of dichloromethane to form a suspension of imatinib mesylate. 50 mL of 10% saturated aqueous NaHCO3 was added and mixed well with the suspension of imatinib mesylate in dichloromethane to produce the free base of imatinib in the organic layer (dichloromethane). The emulsion formed from the aqueous NaHCO3 and the dichloromethoane was removed by filtration, producing an organic layer of dichloromethane containing the imatinib as the free base and an aqueous layer. The organic layer of dicholomethane containing imatninb as the free base was separated from the aqueous layer. The organic layer was dried over Na2SO4/MgSO4. To isolate the imatinib free base, the organic layer (dichloromethane) was filtered to remove the Na2SO4/MgSO4 and then stipped off, producing a solid containing the free base of imatinib. Toluene was added to the solid containing imatinib free base and flash evaporated three times and then dried under vacuum to remove any residual water. The free base of imatinib was obtained as a white solid and used in example 3. The free base of imatinib exhibited 1H, 13C NMR and APCI data consistent with the structure. NMR assignments were based on a DQF-COSY experiment.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
250 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
332,000
Citations
E Buchdunger, T O'Reilley, J Wood - European journal of cancer, 2002 - Elsevier
… Based on these observations, imatinib was developed as a specific … imatinibmediated tyrosine kinase inhibition, it has become possible to investigate what additional potential imatinib …
Number of citations: 350 www.sciencedirect.com
B Peng, P Lloyd, H Schran - Clinical pharmacokinetics, 2005 - Springer
… Imatinib is a potent and selective inhibitor of the protein tyrosine kinase Bcr-Abl, platelet-derived growth factor receptors (PDGFRα and PDGFRβ) and KIT. Imatinib … activity of an imatinib-…
Number of citations: 717 link.springer.com
BJ Druker - Advances in cancer research, 2004 - books.google.com
… As imatinib also inhibits the tyrosine kinase activity of KIT and the platelet-derived growth factor receptors, the extension of imatinib to malignancies … In contrast, patients with …
Number of citations: 395 books.google.com
K Lyseng-Williamson, B Jarvis - Drugs, 2001 - Springer
… with 400 or 600 mg/day oral imatinib in a noncomparative phase II trial. ▴ Adverse events were frequent in clinical trials of imatinib but most events were mild or moderate in severity. …
Number of citations: 108 link.springer.com
SM Pye, J Cortes, P Ault, A Hatfield… - Blood, The Journal …, 2008 - ashpublications.org
… Imatinib has now been in use for almost 10 … imatinib. The results we now present provide information which may be of use in such circumstances. Of 180 women exposed to imatinib …
Number of citations: 437 ashpublications.org
A Hochhaus, RA Larson, F Guilhot… - … England Journal of …, 2017 - Mass Medical Soc
… randomly assigned to receive imatinib. Among the patients in the imatinib group, the estimated … been randomly assigned to imatinib completed study treatment with imatinib, and 82.8% …
Number of citations: 162 www.nejm.org
PW Manley, SW Cowan-Jacob, E Buchdunger… - European journal of …, 2002 - Elsevier
… This indicates that the utility of imatinib and/or related compounds might extend well … imatinib and cAbl, an analogous model has been developed for the interaction between imatinib …
Number of citations: 313 www.sciencedirect.com
A Hochhaus, S Kreil, AS Corbin, P La Rosee… - Leukemia, 2002 - nature.com
… Median duration of imatinib therapy was 148 days (range 6–… evolution, and mutations of the imatinib binding site in the BCR-… the heterogeneous development of imatinib resistance is …
Number of citations: 216 www.nature.com
CE De Kogel, JHM Schellens - The oncologist, 2007 - Wiley Online Library
… seem to tolerate the standard dosage of imatinib well [5]. Although renal clearance of imatinib is low, it was shown in a clinical trial that imatinib clearance is slower in patients with renal …
MJ Mauro - ASH Education Program Book, 2006 - ashpublications.org
… ; as well, disease eradication may not be possible with imatinib. … of imatinib, and Abl kinase mutations, which alter imatinib binding or favor kinase conformations inaccessible to imatinib, …
Number of citations: 140 ashpublications.org

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